3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide
Description
3-Methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide is a heterocyclic compound featuring a fused furopyridinone core (furo[2,3-c]pyridin-7-one) linked to a 3-methoxypropanamide group via an ethyl spacer. The furopyridinone moiety comprises a furan ring fused to a pyridinone, conferring rigidity and electronic diversity. The propanamide side chain introduces hydrogen-bonding capability through the amide group, while the methoxy substituent enhances lipophilicity.
Properties
IUPAC Name |
3-methoxy-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-8-4-11(16)14-5-7-15-6-2-10-3-9-19-12(10)13(15)17/h2-3,6,9H,4-5,7-8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIVPQQPFBBXEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NCCN1C=CC2=C(C1=O)OC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide typically involves multiple steps including the construction of the furo[2,3-c]pyridine scaffold followed by functional group modifications. Initial steps may involve cyclization reactions to form the core structure, followed by alkylation and methoxylation reactions to introduce the methoxy and propanamide groups.
Industrial production methods: Industrial production may scale up the lab procedures, optimizing for yield and cost-efficiency. Techniques like continuous flow chemistry could be employed for larger scale reactions. Reaction parameters such as temperature, solvent choice, and catalyst selection are crucial for maximizing efficiency.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly on the methoxy or the furo[2,3-c]pyridine ring.
Reduction: Reduction of the ketone group within the compound can yield secondary alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the pyridine ring.
Common reagents and conditions used in these reactions:
Oxidizing agents like potassium permanganate or PCC (Pyridinium chlorochromate).
Reducing agents such as lithium aluminium hydride (LAH) or sodium borohydride (NaBH4).
Various nucleophiles or electrophiles for substitution reactions, often facilitated by a solvent like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Major products formed from these reactions:
Oxidation can yield aldehydes or carboxylic acids.
Reduction can yield alcohols.
Substitution can result in a variety of functionalized derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The unique structure makes it a valuable intermediate for synthesizing more complex molecules, particularly in organic synthesis and pharmaceutical chemistry.
Biology: Studies have shown potential for its use in biological assays, often investigating its interaction with various biomolecules or its bioactivity in cell cultures.
Medicine: Its structure suggests potential medicinal properties, possibly acting as a lead compound in drug discovery for its bioactive core structure.
Industry: May be employed in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The compound's mechanism of action typically involves interaction with biological targets, such as enzymes or receptors. The furo[2,3-c]pyridine core can interact with active sites, influencing biochemical pathways.
Molecular targets and pathways involved:
Enzymes: Inhibition or modulation of enzyme activity could be one mechanism, particularly with those involved in metabolic pathways.
Receptors: Binding to specific receptors in biological membranes might alter signal transduction pathways.
Comparison with Similar Compounds
Comparative Structural Analysis with Analogous Heterocyclic Compounds
The following table summarizes structural and synthetic comparisons between 3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide and three related compounds from the literature:
Structural Insights:
- Core Heterocycle: The target’s furopyridinone core differs from ’s tetrahydrofuran-pyrimidinone hybrid, ’s pyrazolopyridine, and ’s thienopyrimidine. The oxygen in the furan ring (target) contrasts with sulfur in ’s thiophene, altering electronic properties and metabolic stability .
- Substituents : The methoxypropanamide group in the target provides distinct hydrogen-bonding and solubility profiles compared to ’s carboxylate ester (more hydrolytically labile) and ’s acetamide (polar but less lipophilic) .
- Synthetic Complexity : ’s compound involves advanced protecting groups (TBDMS, phosphoramidite), suggesting use in oligonucleotide synthesis, while the target’s synthesis likely prioritizes amide coupling and heterocyclic ring formation .
Functional Group and Physicochemical Comparison
- Amide vs. Ester : The target’s secondary amide (-NHCO-) enhances stability relative to ’s ester (-COOEt), which is prone to hydrolysis. ’s acetamide (-NHCOCH₃) shares stability but lacks the methoxy’s lipophilicity .
Biological Activity
3-Methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a furo[2,3-c]pyridine core. This structural motif is often associated with various biological activities, making it a compound of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, exploring its potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The compound's IUPAC name is 3-methoxy-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]propanamide, with the molecular formula . The structural features that contribute to its biological activity include:
- Furo[2,3-c]pyridine core : Known for its role in various biological pathways.
- Methoxy and propanamide groups : These functional groups may enhance solubility and bioavailability.
Biological Activity Overview
Research indicates that compounds with furo[2,3-c]pyridine structures exhibit a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific biological activities of this compound have been evaluated in several studies.
Anticancer Activity
Several studies have investigated the anticancer potential of related furo[2,3-c]pyridine derivatives. For instance:
- In vitro studies : Compounds similar to this compound were tested against various cancer cell lines. These studies often utilize the MTT assay to determine cell viability and cytotoxicity.
| Compound | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 (breast cancer) | 21.6 | |
| Compound B | A549 (lung cancer) | 29.3 |
These results suggest that modifications to the furo[2,3-c]pyridine structure can enhance anticancer efficacy.
The mechanism by which this compound exerts its effects may involve:
- Inhibition of cell proliferation : Similar compounds have been shown to inhibit key signaling pathways involved in cell growth.
- Induction of apoptosis : The activation of apoptotic pathways has been observed in studies involving related furo[2,3-c]pyridine derivatives.
Case Studies
A notable study explored the structure-activity relationship (SAR) of furo[2,3-c]pyridine derivatives. Researchers synthesized a series of compounds and evaluated their effects on metabolic syndrome models. The findings indicated that specific modifications to the furo[2,3-c]pyridine scaffold could lead to enhanced activation of transcription factors involved in metabolic regulation.
Example Case Study
In a recent publication:
- Study Focus : Evaluation of a related compound's effect on lipid metabolism.
- Findings : The compound induced significant weight loss and improved glycemic profiles in high-fat diet mice models compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
